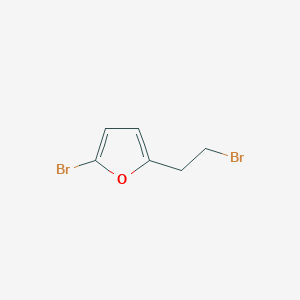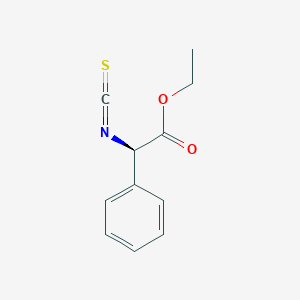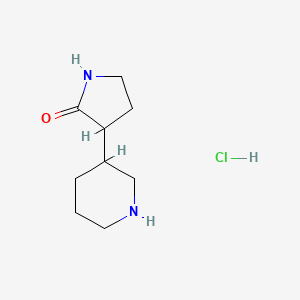![molecular formula C11H14O2 B13616803 Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol This compound is part of the bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, followed by functional group modifications to introduce the ethynyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high stability and specific reactivity .
作用機序
The mechanism of action of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Bicyclo[2.2.1]heptane-1-carboxylate: Shares the bicyclo[2.2.1]heptane core but lacks the ethynyl group.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of carbon atoms and functional groups.
Uniqueness: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired .
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H14O2/c1-3-10-4-6-11(8-10,7-5-10)9(12)13-2/h1H,4-8H2,2H3 |
InChIキー |
JDEAKWDUQVOJEM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC(C1)(CC2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


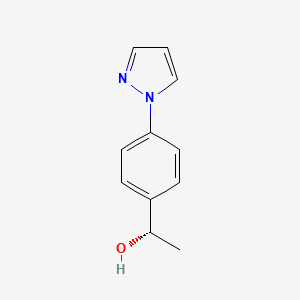

![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
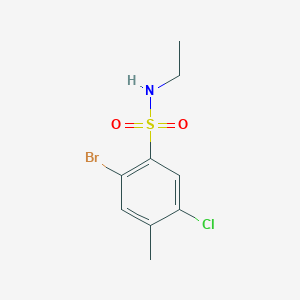
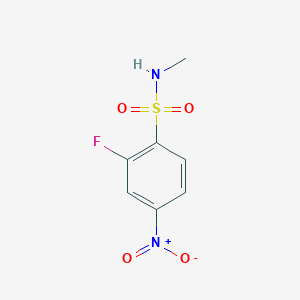
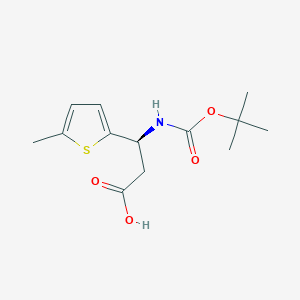
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)

